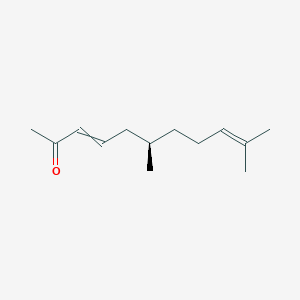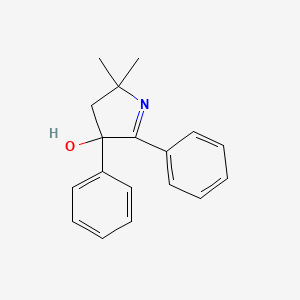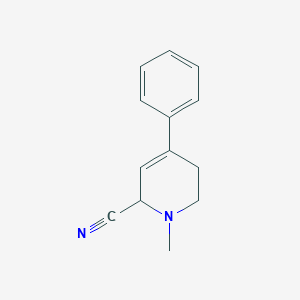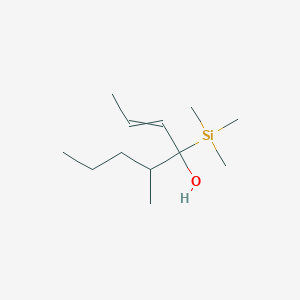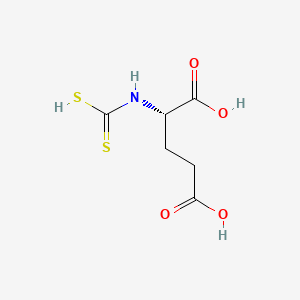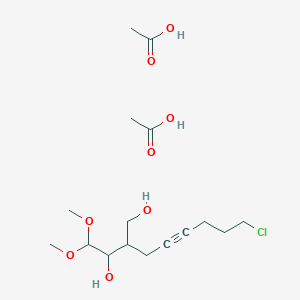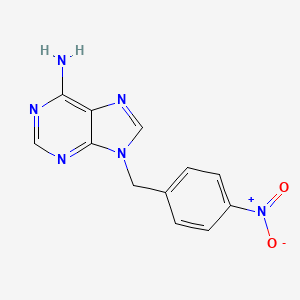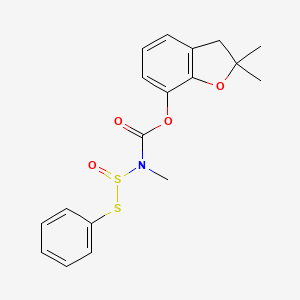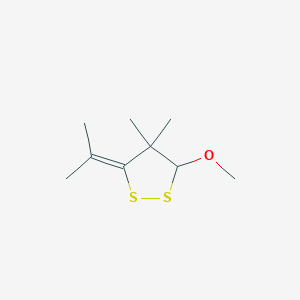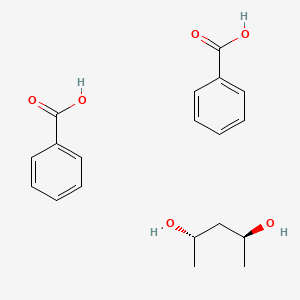
Benzoic acid--(2S,4S)-pentane-2,4-diol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) is a compound formed by the combination of benzoic acid and (2S,4S)-pentane-2,4-diol in a 2:1 ratio Benzoic acid is a simple aromatic carboxylic acid, while (2S,4S)-pentane-2,4-diol is a chiral diol with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) typically involves the esterification of benzoic acid with (2S,4S)-pentane-2,4-diol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in (2S,4S)-pentane-2,4-diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid or bromobenzoic acid.
Applications De Recherche Scientifique
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and carboxyl groups, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) can be compared to other similar compounds, such as:
Benzoic acid–(2R,4R)-pentane-2,4-diol (2/1): The enantiomeric form with different stereochemistry.
Benzoic acid–(2S,4S)-butane-2,4-diol (2/1): A similar compound with a shorter carbon chain.
Benzoic acid–(2S,4S)-hexane-2,4-diol (2/1): A similar compound with a longer carbon chain.
The uniqueness of benzoic acid–(2S,4S)-pentane-2,4-diol (2/1) lies in its specific stereochemistry and the balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
79487-81-3 |
|---|---|
Formule moléculaire |
C19H24O6 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
benzoic acid;(2S,4S)-pentane-2,4-diol |
InChI |
InChI=1S/2C7H6O2.C5H12O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(6)3-5(2)7/h2*1-5H,(H,8,9);4-7H,3H2,1-2H3/t;;4-,5-/m..0/s1 |
Clé InChI |
LUVGQVZKKKPFFA-BFEIYTHUSA-N |
SMILES isomérique |
C[C@@H](C[C@H](C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC(CC(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


